molecular formula C29H31NO7 B2993432 Ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate CAS No. 449766-54-5

Ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

Cat. No. B2993432
CAS RN: 449766-54-5
M. Wt: 505.567
InChI Key: HJADNKKPSSUCGX-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C29H31NO7. It has been studied for its anti-juvenile hormone activity .


Synthesis Analysis

The synthesis of this compound and its analogues has been reported in the literature . The compounds were prepared and their biological activities were evaluated for both anti-juvenile hormone (anti-JH) and JH activity in silkworm larvae, Bombyx mori . Another study also reported the synthesis of similar compounds using the reaction of {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and ether linkages. It includes a 3,4-dihydro-1H-isoquinolin-1-yl group and a benzoate group, both substituted with methoxy groups.


Chemical Reactions Analysis

The compound has been evaluated for its biological activity, particularly its anti-juvenile hormone activity . It was found to induce precocious metamorphosis in 3rd instar larvae and showed JH activity in allatectomized 4th instar larvae .

Scientific Research Applications

Quantum Chemical Studies and Biological Activity

Quantum chemical studies have explored the properties of similar benzoate derivatives, providing insights into their dissociation behaviors and potential biological activities. For example, certain benzohydroxamic acids, which share structural similarities with the compound , have been shown to inhibit mammalian ribonucleotide reductase and exhibit antineoplastic activity in specific leukemia models (Sainsbury, 1975).

Cyclization and Derivative Formation

Research has demonstrated the use of related compounds as starting materials for the synthesis of various heterocyclic compounds. For instance, the Bischler–Napieralski cyclization of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzyl benzoate has been employed to afford products such as 6-oxoisoaporphine, highlighting the compound's utility in synthetic organic chemistry (Sobarzo-Sánchez et al., 2010).

Mesomeric Betaines Formation

Studies have explored the reaction of ethynylquinoline with bromobenzoates to produce quinolinium salts. Subsequent saponification of substituted benzoates yielded mesomeric betaines, demonstrating the compound's role in complex chemical transformations and the formation of novel structures (Schmidt et al., 2016).

Antimicrobial Properties

Synthetic efforts have led to the creation of new quinazolines with potential antimicrobial applications. Compounds such as ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, derived from similar benzoate precursors, have been evaluated for their antibacterial and antifungal activities, indicating the potential for developing new therapeutic agents (Desai et al., 2007).

Monoamine Oxidase Inhibitors

Research into the synthesis of styryl-6-bromo-4-quinazolone benzhydrazides from related benzoates has explored their potential as monoamine oxidase inhibitors, suggesting applications in the treatment of neurological disorders (Misra et al., 1980).

Mechanism of Action

The compound appears to work by specifically decreasing JH I in hemolymph, thereby inducing precocious metamorphosis .

properties

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO7/c1-5-36-29(32)19-10-12-21(13-11-19)37-18-24-23-17-27(35-4)26(34-3)16-20(23)14-15-30(24)28(31)22-8-6-7-9-25(22)33-2/h6-13,16-17,24H,5,14-15,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJADNKKPSSUCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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